molecular formula C6H4BrFMg B097964 3-Fluorophenylmagnesium bromide CAS No. 17318-03-5

3-Fluorophenylmagnesium bromide

Cat. No.: B097964
CAS No.: 17318-03-5
M. Wt: 199.30 g/mol
InChI Key: DTKMKZYEOXZPQZ-UHFFFAOYSA-M
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Mechanism of Action

Action Environment

The action of 3-Fluorophenylmagnesium bromide is highly dependent on the environment. It is a highly reactive compound that can react violently with water . Therefore, it must be handled and stored carefully to maintain its stability and efficacy. The reaction conditions, such as temperature and solvent, can also significantly influence the outcome of its reactions .

Chemical Reactions Analysis

Zemuron undergoes various chemical reactions, including:

    Oxidation: Zemuron can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert Zemuron into its reduced forms, which may have different pharmacological properties.

    Substitution: Zemuron can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs of Zemuron .

Scientific Research Applications

Zemuron has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Zemuron is often compared with other non-depolarizing neuromuscular blocking agents, such as:

Zemuron’s uniqueness lies in its rapid onset and intermediate duration of action, making it suitable for both rapid sequence induction and routine tracheal intubation .

Properties

IUPAC Name

magnesium;fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKMKZYEOXZPQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380808
Record name 3-Fluorophenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-03-5
Record name 3-Fluorophenylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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